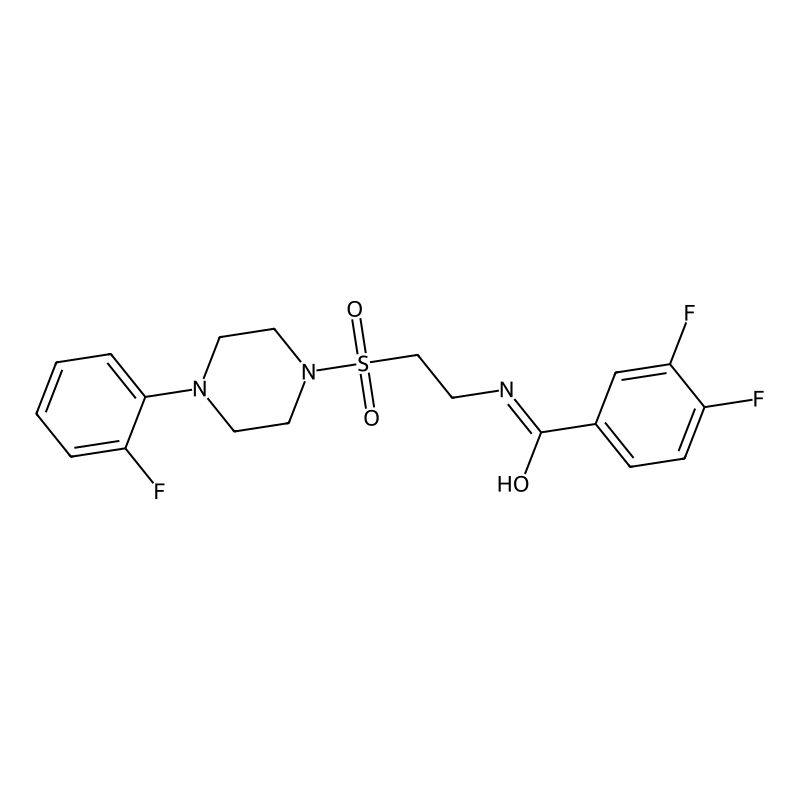

3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3,4-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes multiple functional groups. The compound's molecular formula is and it has a molecular weight of approximately 427.4 g/mol. The presence of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group contributes to its distinctive chemical properties and potential biological activities. This compound is primarily used in scientific research, particularly in studies related to medicinal chemistry and pharmacology .

The chemical reactivity of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is influenced by its functional groups. Key reactions include:

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Reduction Reactions: The compound may participate in reduction reactions that modify its functional groups, potentially altering its biological activity.

- Acid-Base Reactions: The amide functionality can engage in acid-base reactions, affecting solubility and bioavailability.

These reactions are essential for the compound's synthesis and modification in drug development processes.

Research indicates that 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide exhibits notable biological activities. It has been studied for:

- Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Activity: Its structure suggests possible interactions with pain pathways, warranting further investigation into its analgesic potential.

These biological activities make the compound a subject of interest for further pharmacological studies.

The synthesis of 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves several steps:

- Formation of the Piperazine Intermediate:

- React 2-fluorophenylamine with ethylene glycol in the presence of a dehydrating agent to form 1-(2-fluorophenyl)piperazine.

- Introduction of the Sulfonamide Group:

- Treat the piperazine intermediate with a suitable sulfonyl chloride to form the sulfonamide derivative.

- Benzamide Formation:

- React the sulfonamide with an appropriate carboxylic acid derivative to yield the final benzamide product.

This multi-step synthesis allows for precise control over the compound's structure and properties .

3,4-Difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide has diverse applications in scientific research:

- Drug Development: Its unique chemical properties make it a candidate for developing new therapeutic agents.

- Biological Research: The compound is useful in studying biological pathways and mechanisms due to its potential interactions with various biological targets.

- Chemical Biology: It serves as a tool for probing cellular processes and understanding disease mechanisms.

Interaction studies involving 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide focus on its binding affinity to various biological targets. These studies may include:

- Receptor Binding Assays: Evaluating how well the compound binds to specific receptors involved in pain and inflammation.

- Cell Line Studies: Investigating its effects on cancer cell proliferation and survival.

- In Vivo Studies: Assessing pharmacokinetics and bioavailability in animal models.

Such studies are crucial for understanding the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide. Here are some notable examples:

| Compound Name | Structural Features | Differences |

|---|---|---|

| 3,4-Difluoro-N-(2-(4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | Similar piperazine and sulfonamide structure | Contains chlorine instead of fluorine |

| 3,4-Difluoro-N-(2-(4-(2-methylphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide | Similar core structure | Contains a methyl group instead of fluorine |

| N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-(4-fluorophenyl)piperazin-1-yl)butanamide | Different core structure but similar piperazine moiety | Includes a thiepin ring |

Uniqueness

The unique combination of fluorinated aromatic rings, a piperazine moiety, and a sulfonamide group distinguishes 3,4-difluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide from other compounds. This specific arrangement may confer distinct binding properties and biological activities that are not present in structurally similar compounds .